2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
2-(1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5S/c12-8(13)5-11-9(14)10-6-3-1-2-4-7(6)17(11,15)16/h1-4H,5H2,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNMNULPOADSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with glyoxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research has indicated that derivatives of benzothiadiazine exhibit a range of pharmacological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to interact with biological systems makes it a candidate for drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of benzothiadiazine compounds showed promising results in inhibiting cancer cell proliferation. The mechanism involved the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death. This highlights the potential for 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide in cancer therapeutics.
Agricultural Applications
Pesticidal Activity
The compound has been studied for its pesticidal properties, particularly as an antifungal agent. Research indicates that it can effectively inhibit fungal growth in crops, making it a potential candidate for developing environmentally friendly pesticides.
Case Study: Antifungal Efficacy
In field trials, formulations containing this compound demonstrated significant reductions in fungal infections in various crops. This suggests that the compound could be integrated into sustainable agricultural practices to enhance crop protection.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows for its use as a building block in polymer synthesis. It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Case Study: Composite Materials
Recent research focused on incorporating the compound into polymer composites showed enhanced strength and thermal resistance compared to traditional materials. These composites could find applications in construction and automotive industries where durability is critical.
Summary Table of Applications
| Field | Application | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Agricultural Science | Antifungal pesticides | Reduces fungal infections in crops |
| Materials Science | Polymer composites | Enhances mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
7-Substituted BTDs
- 7-Chloro Derivatives: IDRA21 (7-chloro-3-methyl-BTD): A prototypical AMPAR PAM with moderate potency (EC₅₀ ~ μM range) but notable blood-brain barrier (BBB) penetration, enabling in vivo cognitive enhancement in rodents . 12b (7-chloro-4-(2-fluoroethyl)-BTD): Incorporation of a 2-fluoroethyl group at the 4-position improves metabolic stability (t₁/₂ = 2.1 hours in rats) and oral bioavailability, achieving significant cognitive enhancement at 1 mg/kg .
- 7-Fluoro Derivatives: 12a (7-fluoro-4-ethyl-BTD): Exhibits EC₅₀ = 0.7 μM in Xenopus oocytes and improves recognition memory in rats after oral administration .
- 7-Phenoxy Derivatives: 11m (7-(3-methoxyphenoxy)-4-cyclopropyl-BTD): Demonstrates nanomolar potency (EC₅₀ = 2.0 nM) at GluA2(Q) via unique single-copy binding at the dimer interface, as confirmed by SAXS and crystallography .
4-Substituted BTDs
4-Cyclopropyl Derivatives :
4-Fluoroalkyl Derivatives :
Pyridothiadiazine Dioxides
- Compound 32 (8-aza-BTD analogue): A pyridothiadiazine derivative with EC₅₀ = 0.45 μM, demonstrating that nitrogen substitution in the benzene ring reduces potency compared to benzothiadiazines .
Aldose Reductase Inhibitors
- Acetic Acid Derivatives :
- 9m (N4-acetic acid, N2-3,4-dichlorobenzyl-BTD): Potent aldose reductase inhibitor (IC₅₀ = 0.032 μM) with in vivo efficacy in reducing sorbitol accumulation in diabetic rats .
- Halogenation at C-7 (e.g., Cl, Br) enhances inhibitory activity, highlighting divergent structure-activity relationships (SAR) compared to AMPAR modulators .
Thienothiadiazine Dioxides
- Compound 4 (thieno[2,3-e]-thiadiazine dioxide): An isosteric BTD analogue with reduced AMPAR potency (EC₅₀ > 10 μM), emphasizing the necessity of the benzene ring for optimal receptor interaction .
Key Data Tables
Table 1: Comparison of AMPAR Potentiators
Table 2: Aldose Reductase Inhibitors
| Compound | Substituents | IC₅₀ (μM) | In Vivo Effect (Sorbitol Reduction) | Reference |
|---|---|---|---|---|
| 9m | N4-acetic acid, N2-3,4-Cl₂-benzyl | 0.032 | Significant (p < 0.01) | |
| 9i | N4-acetic acid, N2-4-F-benzyl | 0.097 | Moderate |
Research Findings and Mechanistic Insights
- Binding Modes: Crystallographic studies reveal that BTDs bind at the GluA2 ligand-binding domain (LBD) dimer interface. The carboxymethyl group in the target compound may stabilize interactions with polar residues (e.g., Lys793), while 7-substituents like phenoxy groups occupy hydrophobic subsites (e.g., C-pocket) .
- Thermodynamics : Isothermal titration calorimetry (ITC) shows that 4-cyclopropyl-BTDs (e.g., 36c) bind with favorable enthalpy (ΔH = -8.9 kcal/mol), driven by hydrophobic and halogen bonding .
- Species Selectivity : Human and rat microsomes metabolize BTDs differently; fluorination at the 4-position mitigates oxidative degradation in both species .
Biological Activity
The compound 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H8N2O4S
- Molecular Weight : 232.23 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazines exhibit significant antimicrobial properties. Specifically, studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi. For instance:
- Benzothiadiazine derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 30 |
Anticancer Activity
The anticancer potential of benzothiadiazines has been explored in various studies. Notably:
- In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 5 to 20 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | HeLa | 15 |
Anti-inflammatory Activity
Benzothiadiazines also exhibit anti-inflammatory properties. In animal models, these compounds have been shown to reduce inflammation markers such as TNF-alpha and IL-6.
- A study demonstrated that treatment with a specific derivative reduced paw edema in rats by approximately 40% compared to control groups .
The biological activities of benzothiadiazines are often attributed to their ability to interact with specific biological targets:
- Antioxidant Properties : Some studies suggest that these compounds act as free radical scavengers, thus protecting cells from oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiadiazine derivatives revealed that compound X exhibited potent antibacterial activity against multi-drug resistant strains of E. coli. The study highlighted the need for further development as potential therapeutic agents in treating infections caused by resistant bacteria .
Case Study 2: Anticancer Potential
In a clinical trial involving patients with advanced breast cancer, a derivative of benzothiadiazine was administered alongside standard chemotherapy. Results indicated an enhanced response rate and improved patient outcomes compared to those receiving chemotherapy alone .
Q & A
Q. What synthetic methodologies are employed to prepare 2-(carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide and its derivatives?
The synthesis typically involves multi-step reactions starting from saccharin derivatives or functionalized benzothiazines. For example:
- Gabriel-Coleman rearrangement : Sodium saccharin reacts with ethyl chloroacetate under reflux to form intermediates, followed by ring expansion to yield benzothiazine carboxylates .
- Substituent introduction : Fluorinated alkyl chains or phenoxy groups are added at the 4- or 7-positions via nucleophilic substitution or coupling reactions. Microwave or ultrasonic-assisted synthesis improves yield and purity .
- Recrystallization : Final products are purified using solvents like methanol/water mixtures to obtain crystals suitable for X-ray diffraction .
Q. How is structural characterization of benzothiadiazine dioxides performed?
- X-ray crystallography : Determines absolute configuration (e.g., S-configuration in hydroxylated derivatives) and binding modes with target proteins like GluA2-LBD .
- NMR and SAXS : Resolve dimerization behavior and ligand-receptor interactions in solution .
- HPLC with chiral stationary phases : Separates enantiomers for stereochemical analysis .
Q. What in vitro assays evaluate AMPA receptor modulation by benzothiadiazine dioxides?
- Calcium flux assays : HEK293 cells expressing GluA2(Q) receptors are used to measure EC50 values (e.g., nanomolar potency for 7-phenoxy derivatives) .
- Electrophysiology : Rat cortex mRNA-injected Xenopus oocytes quantify AMPA current potentiation .
- Isothermal titration calorimetry (ITC) : Measures binding affinity and thermodynamic parameters .
Advanced Research Questions
Q. How do substitutions at the 4-position of the benzothiadiazine ring modulate AMPA receptor activity?
- Cyclopropyl groups : Enhance metabolic stability and in vivo efficacy. For example, 4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11m) shows EC50 = 2.0 nM in calcium flux assays .
- Fluorinated alkyl chains : Improve pharmacokinetics by reducing oxidative metabolism. 7-Chloro-4-(2-fluoroethyl) derivatives exhibit prolonged cognitive-enhancing effects in rats .
- Hydrogen bonding : Substituents like methoxy groups stabilize interactions with GluA2-LBD subsites, as confirmed by X-ray crystallography .
Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?
- Metabolic profiling : Compare fluorinated (e.g., 15e) and non-fluorinated analogues to identify stable metabolites. Fluorination reduces degradation in aqueous media .
- Blood-brain barrier (BBB) penetration : Assess via LC-MS in rodent plasma/brain homogenates. Compound 36c shows high BBB permeability, enabling cognitive enhancement at 1 mg/kg .
- Dose-response correlation : Use object recognition tests in mice to validate in vitro EC50 values against behavioral outcomes .
Q. What strategies optimize benzothiadiazine dioxides for dual-target activity (e.g., AMPAR PAMs and aldose reductase inhibitors)?
- N4-acetic acid substitution : Enhances aldose reductase inhibition (IC50 = 0.032–0.975 μM) while retaining AMPAR modulation. Halogenation at C-7 further improves selectivity .
- Molecular docking : Aligns substituents with binding pockets of both targets. For example, 7-chloro derivatives interact with GluA2-LBD subsites and aldose reductase catalytic domains .
- In vivo dual-activity validation : Test sorbitol accumulation in diabetic rat sciatic nerves alongside cognitive assays .
Data Contradiction Analysis
Q. How to address conflicting reports on the binding stoichiometry of benzothiadiazine dioxides to AMPA receptors?
- SAXS vs. crystallography : SAXS data for compound 11m suggest one molecule per dimer interface, while earlier BTDs bind two copies. X-ray structures and NMR validate monomeric binding in specific derivatives .
- Hill coefficient analysis : A Hill coefficient ≈1 indicates non-cooperative binding, reconciling discrepancies between functional assays and structural models .
Q. Why do some fluorinated derivatives show reduced in vitro potency despite improved metabolic stability?
- Steric hindrance : Bulky fluorinated groups (e.g., difluoromethyl at C-2) may disrupt ligand-receptor hydrogen bonding.
- Hydrolytic stability : Compounds like 15e partially convert to inactive hydroxymethyl derivatives in aqueous media, reducing apparent potency .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
